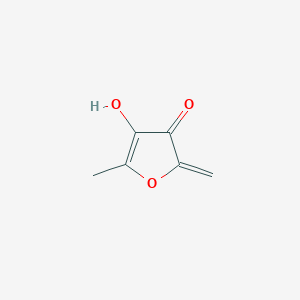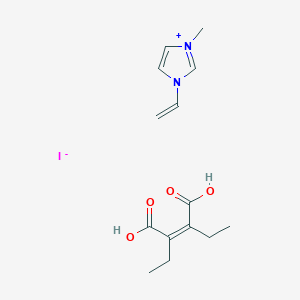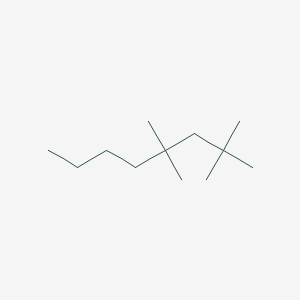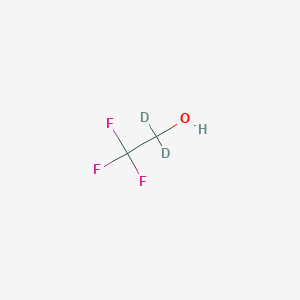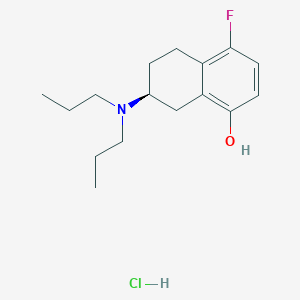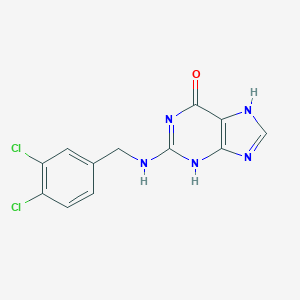
1-Propan-2-yl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propan-2-yl-2,3-dihydro-1H-indene, also known as tetrahydronaphthalene, is a colorless liquid that is widely used in the chemical industry. Its unique chemical properties make it a valuable compound for various scientific research applications. In
Mechanism of Action
The mechanism of action of 1-Propan-2-yl-2,3-dihydro-1H-indene is not well understood. However, it is believed to act as a hydrogen donor in various chemical reactions. It is also known to act as a reducing agent in certain chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Propan-2-yl-2,3-dihydro-1H-indene. However, it is known to be a mild irritant to the skin and eyes and can cause respiratory irritation if inhaled. It is not known to have any significant toxic effects on humans or animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Propan-2-yl-2,3-dihydro-1H-indene in lab experiments is its unique chemical properties. It is a good solvent for a wide range of organic compounds and has a relatively low boiling point, making it easy to remove from reaction mixtures. However, its low flash point and potential for respiratory irritation make it a hazardous material to work with.
Future Directions
There are numerous future directions for the scientific research of 1-Propan-2-yl-2,3-dihydro-1H-indene. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the exploration of its potential as a hydrogen donor in various chemical reactions. Additionally, there is potential for the compound to be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
1-Propan-2-yl-2,3-dihydro-1H-indene is a valuable compound for various scientific research applications. Its unique chemical properties make it a useful solvent and starting material for the synthesis of various organic compounds. While there is limited information available on its biochemical and physiological effects, it is not known to have any significant toxic effects on humans or animals. There are numerous future directions for the scientific research of 1-Propan-2-yl-2,3-dihydro-1H-indene, including the development of new synthetic methods and exploration of its potential as a hydrogen donor in chemical reactions.
Synthesis Methods
The synthesis of 1-Propan-2-yl-2,3-dihydro-1H-indene can be achieved through various methods. One of the most common methods is the catalytic hydrogenation of naphthalene using a palladium catalyst. Another method involves the reduction of naphthalene using sodium in the presence of ethanol. The yield of the synthesis process varies depending on the method used, but typically ranges from 60% to 80%.
Scientific Research Applications
1-Propan-2-yl-2,3-dihydro-1H-indene has numerous scientific research applications. It is commonly used as a solvent in organic chemistry experiments due to its unique chemical properties. It is also used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
properties
CAS RN |
137823-73-5 |
|---|---|
Product Name |
1-Propan-2-yl-2,3-dihydro-1H-indene |
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-8-7-10-5-3-4-6-12(10)11/h3-6,9,11H,7-8H2,1-2H3 |
InChI Key |
FLUHDWXWFRCIFJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC2=CC=CC=C12 |
Canonical SMILES |
CC(C)C1CCC2=CC=CC=C12 |
synonyms |
1H-Indene,2,3-dihydro-1-(1-methylethyl)-,(+)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



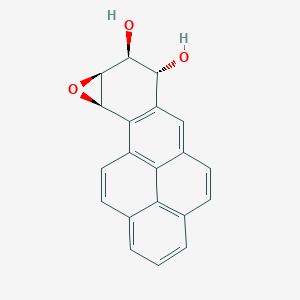

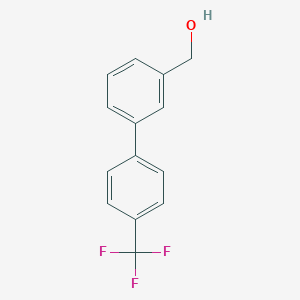



![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)
